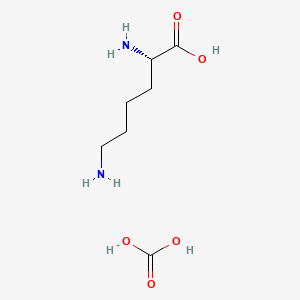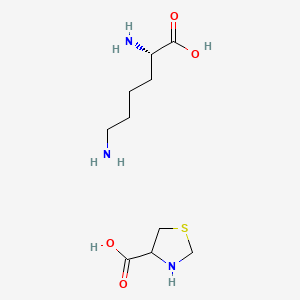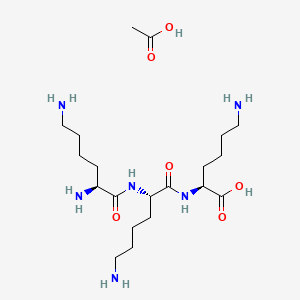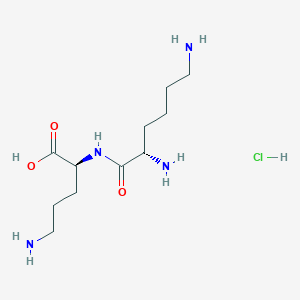
Mal-PEG6-Acid
Overview
Description
Mal-PEG6-Acid is a PEG-based PROTAC linker . It contains a maleimide group with a terminal carboxylic acid . The hydrophilic PEG spacer increases solubility in aqueous media . The maleimide group will react with a thiol group to form a covalent bond, enabling the connection of a biomolecule with a thiol .
Synthesis Analysis
This compound is used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .Molecular Structure Analysis
The molecular weight of this compound is 433.45 and its formula is C19H31NO10 . It appears as a liquid that is colorless to light yellow .Chemical Reactions Analysis
The maleimide group in this compound will react with a thiol group to form a covalent bond .Physical And Chemical Properties Analysis
This compound is a liquid that is colorless to light yellow . It has a molecular weight of 433.45 and a formula of C19H31NO10 . It is soluble in DMSO .Scientific Research Applications
1. Enhancing Drug Circulation Half-Life
Mal-PEG6-Acid (specifically Mal-Tα1) is used for site-specific PEGylation, significantly increasing the circulation half-life of pharmaceuticals like Thymosin alpha 1 (Tα1). This strategy has shown enhanced immunoactivity and stability compared to other methods, making it a promising approach for extending drug efficacy (Peng et al., 2019).
2. SDS-PAGE Analysis of PEG-Maleimide Modified Protein
This compound is crucial in the SDS-PAGE analysis of PEG-maleimide modified proteins. Despite its general stability, this study reveals unexpected degradation of the PEG chain, offering insights into the handling and analysis of PEG-maleimide conjugates (Zhang et al., 2015).
3. Targeted Drug Delivery in Cancer Therapy
This compound, in the form of multifunctional Biotin-PEG-b-PLL(Mal)-peptide-DOX polymeric micelles, is employed for targeted cancer therapy. It enhances the uptake of anticancer drugs by cancer cells and triggers drug release in response to specific cancer cell conditions, thereby increasing treatment efficacy (Chen et al., 2015).
4. Quantitative Analysis in PEGylation Reactions
mPEG-maleimide, a derivative used for PEGylation in drug delivery, can be quantitatively analyzed using a spectrophotometric biphasic assay. This method overcomes challenges in measuring mPEG-mal in aqueous environments and is pivotal in ensuring the accuracy of PEGylation processes (Nanda et al., 2016).
5. Synthesis for Photodynamic Therapy (PDT)
This compound is utilized in synthesizing nanohybrids for Photodynamic Therapy (PDT), targeting cancer cells with enhanced efficiency. These nanohybrids exhibit both magnetic and plasmonic properties, making them suitable for multiple biomedical applications (Gonçalves et al., 2018).
6. Chromatographic Analysis of PEGylation Impurities
This compound is essential in the chromatographic analysis of mono-mal-PEG and bis-mal-PEG, especially in assessing the quality of PEGylation raw materials. This study highlights the complexity of distinguishing between these two compounds and the importance of accurate detection methods in PEGylation (Tang et al., 2012).
Mechanism of Action
Target of Action
Mal-PEG6-Acid is a PEG-based PROTAC linker . The primary targets of this compound are proteins with a thiol group . The maleimide group in the this compound structure reacts with these thiol groups to form a covalent bond .
Mode of Action
The mode of action of this compound involves the formation of a covalent bond between the maleimide group of the compound and the thiol group of the target protein . This interaction enables the connection of a biomolecule with a thiol . The terminal carboxylic acid of this compound can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond .
Biochemical Pathways
This compound is used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
Pharmacokinetics
The pharmacokinetic properties of this compound are influenced by its PEG-based structure. The hydrophilic PEG spacer increases solubility in aqueous media . This property can impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, potentially enhancing its bioavailability.
Result of Action
The result of this compound’s action is the selective degradation of target proteins via the ubiquitin-proteasome system . This degradation process can influence various molecular and cellular processes, depending on the specific target proteins involved.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the solubility of the compound can be affected by the solvent used . Additionally, the stability of the compound can be influenced by storage conditions . For example, the compound should be stored at -20°C and protected from light . These factors can influence the compound’s action, efficacy, and stability.
Safety and Hazards
While specific safety and hazard information for Mal-PEG6-Acid is not available, general precautions should be taken while handling it. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Future Directions
Biochemical Analysis
Biochemical Properties
Mal-PEG6-Acid plays a significant role in biochemical reactions, particularly in the formation of PROTACs (Proteolysis-Targeting Chimeras) . It interacts with various biomolecules, including enzymes and proteins, through its Maleimides group . The Maleimides group reacts specifically with sulfhydryl groups to form a stable thioether linkage .
Cellular Effects
The effects of this compound on cells are primarily related to its role in the synthesis of PROTACs . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation . Therefore, this compound, as a component of PROTACs, can influence cell function by affecting the degradation of specific proteins .
Molecular Mechanism
The molecular mechanism of action of this compound involves its role as a linker in PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . This compound serves as this linker, enabling the connection of the two ligands .
Temporal Effects in Laboratory Settings
As a component of PROTACs, its effects would likely be tied to the stability and degradation of the PROTACs it helps form .
Metabolic Pathways
Given its role in the formation of PROTACs, it may be involved in pathways related to protein degradation .
Transport and Distribution
As a component of PROTACs, its distribution would likely be influenced by the transport and localization of these compounds .
Subcellular Localization
As a component of PROTACs, its localization would likely be influenced by the localization of these compounds .
Properties
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31NO10/c21-17-1-2-18(22)20(17)4-6-26-8-10-28-12-14-30-16-15-29-13-11-27-9-7-25-5-3-19(23)24/h1-2H,3-16H2,(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSTLZOHJZGESFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCOCCOCCOCCOCCOCCOCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31NO10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301130465 | |
| Record name | 21-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)-4,7,10,13,16,19-hexaoxaheneicosanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301130465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
433.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
518044-42-3 | |
| Record name | 21-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)-4,7,10,13,16,19-hexaoxaheneicosanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=518044-42-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 21-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)-4,7,10,13,16,19-hexaoxaheneicosanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301130465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![N-[(E)-1-(4-chloro-2-hydroxyphenyl)propylideneamino]-2-(3-morpholin-4-ylpropylamino)pyridine-4-carboxamide](/img/structure/B608784.png)

